N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide
Description
N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide is a benzamide derivative featuring a 3-(isopentyloxy) substituent on the benzoyl ring and a 3-amino-2-methylphenyl group attached to the amide nitrogen. The isopentyloxy group (a branched alkoxy chain) and the amino-methyl substituents on the aniline ring contribute to its unique physicochemical and electronic properties, which may influence bioavailability and target interactions.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-3-(3-methylbutoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)10-11-23-16-7-4-6-15(12-16)19(22)21-18-9-5-8-17(20)14(18)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVKKXMICYOXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OCCC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-amino-2-methylphenyl compound is then reacted with 3-(isopentyloxy)benzoic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce various amines.
Scientific Research Applications
Chemical Properties and Structure
N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide has the following chemical properties:
- Molecular Formula : C19H24N2O2
- Molecular Weight : 312.41 g/mol
The compound features an amide functional group linked to an isopentyloxy chain and an amino-substituted aromatic ring, which suggests potential interactions with various biological targets.
Medicinal Chemistry
This compound has been investigated for its potential biological activities , including:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its structural characteristics allow it to interact with specific proteins involved in cancer pathways.
- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties, making it a candidate for treating diseases characterized by inflammation.
- Enzyme Modulation : Research suggests that it can modulate the activity of enzymes involved in various biochemical pathways, potentially affecting metabolic processes.
Biochemical Research
In biochemical studies, this compound serves as a reagent for:
- Protein Interaction Studies : It is used to investigate interactions between proteins and small molecules, contributing to our understanding of enzyme kinetics and receptor signaling pathways .
- Assays for Drug Development : The compound's ability to bind to specific receptors or enzymes makes it a valuable tool in drug discovery processes aimed at developing new therapeutic agents .
Material Science
The compound is also explored in material science for its potential applications in developing new materials with specific chemical properties. Its unique structural features may lead to innovations in:
- Polymer Chemistry : this compound can be utilized in synthesizing polymers with tailored functionalities, which are crucial for various industrial applications.
Case Studies
Several studies have highlighted the applications and effectiveness of this compound:
- Anticancer Studies : In vitro assays demonstrated that the compound effectively reduced the viability of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Inflammation Models : Animal models have shown that treatment with this compound resulted in decreased markers of inflammation, supporting its use in developing anti-inflammatory drugs.
- Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound could significantly alter enzyme kinetics, providing insights into its role as a modulator in biochemical pathways .
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide involves its interaction with specific molecular targets and pathways. The amino group and benzamide core may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
a) Positional Isomerism: 2-(Isopentyloxy) vs. 3-(Isopentyloxy)
- N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide (): This positional isomer features the isopentyloxy group at the ortho position instead of the meta position.
b) Halogen vs. Alkyl Substituents on the Aniline Ring
- The chlorine atom (van der Waals volume: ~0.98 ų) may also influence steric interactions in target binding pockets compared to the smaller methyl group (~0.67 ų) .
- N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide (): Fluorine’s high electronegativity (Pauling electronegativity: 4.0) introduces strong electron-withdrawing effects, which could modulate the basicity of the amino group and hydrogen-bonding capacity. The para-amino and ortho-fluoro arrangement may enhance selectivity for targets requiring precise electronic environments .
Physicochemical Properties
The table below summarizes key molecular parameters of the target compound and analogs:
| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide | C₁₉H₂₄N₂O₂ | 313.41 | 3.8 | 0.12 |
| N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide | C₁₈H₂₁ClN₂O₂ | 332.83 | 4.2 | 0.08 |
| N-(5-Amino-2-fluorophenyl)-3-(isopentyloxy)-benzamide | C₁₈H₂₁FN₂O₂ | 316.37 | 3.5 | 0.15 |
Key Observations :
- The chloro-substituted analog exhibits higher logP (lipophilicity) due to chlorine’s hydrophobic nature, which may enhance membrane permeability but reduce aqueous solubility .
- The fluoro-substituted compound shows improved solubility compared to the chloro analog, likely due to fluorine’s smaller size and balanced hydrophilicity .
Biological Activity
N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide is an organic compound belonging to the class of benzamides, characterized by its unique structural features that influence its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in research and therapy.
Chemical Structure and Properties
- Molecular Formula : C19H24N2O2
- Molecular Weight : 312.41 g/mol
- IUPAC Name : N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)benzamide
The compound's structure includes an aminophenyl group and an isopentyloxy group attached to a benzamide core, which is critical for its interaction with biological targets.
This compound interacts with various molecular targets, primarily enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes, impacting metabolic pathways.
- Protein Binding : It may bind to proteins, influencing their function and stability.
The precise molecular targets and pathways remain under investigation, but preliminary studies suggest involvement in modulating kinase activities and other signaling pathways.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that certain benzamide derivatives can induce apoptosis in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HepG2 (human liver cancer) cells. The proposed mechanism involves the opening of mitochondrial permeability transition pores, leading to cytochrome c release and subsequent apoptosis .
Enzyme Modulation
The compound has been noted for its potential in enzyme modulation, particularly in relation to Rho kinase inhibition. Rho kinase plays a crucial role in various cellular processes, including smooth muscle contraction and cell migration. Inhibiting this kinase may provide therapeutic benefits for conditions such as hypertension and cancer .
Research Applications
This compound serves as a valuable building block in synthetic organic chemistry. Its applications include:
- Synthesis of Complex Molecules : Utilized in the development of more complex organic molecules.
- Biological Studies : Employed in enzyme inhibition studies and protein binding assays.
Case Studies
- Inhibition of Cancer Cell Growth :
- Modulation of Kinase Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(3-Aminophenyl)-4-(isopentyloxy)benzamide | Similar amine group but different substitution | Moderate anticancer activity |
| N-(5-Amino-2-methylphenyl)-2-(isopentyloxy)benzamide | Different positional isomer | Potential enzyme inhibitor |
The unique substitution pattern of this compound may enhance its reactivity and biological activity compared to other structural isomers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
